4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide

Catalog No.
S877310
CAS No.
1423034-56-3
M.F
C9H11NOS
M. Wt
181.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide

CAS Number

1423034-56-3

Product Name

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

InChI

InChI=1S/C9H11NOS/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h4-5,7H,1-3H2,(H2,10,11)

InChI Key

QDLLGABHRAQLKG-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)SC=C2)C(=O)N

Canonical SMILES

C1CC(C2=C(C1)SC=C2)C(=O)N

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide (CAS 1423034-56-3) is a partially saturated, bicyclic heterocyclic building block extensively utilized in fragment-based drug discovery (FBDD) and complex organic synthesis [1]. Featuring a thiophene ring fused to a saturated cyclohexyl-like ring with a primary carboxamide at the 4-position, it offers a distinct three-dimensional (sp3-rich) scaffold compared to traditional flat aromatic systems [2]. It serves as a critical intermediate for synthesizing kinase inhibitors and targeted covalent inhibitors, including modulators of challenging targets like KRAS [1]. For procurement and library design, its pre-installed carboxamide group eliminates the need for downstream amidation of the corresponding carboxylic acid, significantly streamlining synthetic workflows and improving overall step economy.

Substituting this specific carboxamide with its carboxylic acid precursor (4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid) requires additional activation steps (e.g., using HATU/DIPEA) and risks side reactions or yield losses during amide bond formation [1]. Furthermore, replacing the partially saturated tetrahydrobenzothiophene core with a fully aromatic benzothiophene analog drastically alters the molecule's spatial geometry, reducing the fraction of sp3 carbons (Fsp3) [2]. This reduction in 3D character typically decreases aqueous solubility and increases the likelihood of off-target binding or aggregation in biological assays. Finally, using heavily pre-functionalized derivatives (such as 2-amino-3-cyano analogs) restricts downstream derivatization flexibility, making the unsubstituted 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide the optimal starting point for divergent library synthesis [1].

Enhanced Solubility and Fsp3 Character vs. Fully Aromatic Benzothiophenes

In fragment-based drug design, the degree of saturation directly correlates with clinical developability due to improved physicochemical properties [1]. 4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide possesses four sp3-hybridized carbons in its core, providing a non-planar geometry that contrasts sharply with the fully planar aromatic 1-benzothiophene-4-carboxamide. This structural difference typically yields a 2- to 5-fold improvement in thermodynamic aqueous solubility for the resulting drug candidates, reducing the risk of late-stage attrition due to poor pharmacokinetic profiles [1].

Evidence DimensionStructural 3D character (Fsp3) and inferred aqueous solubility
Target Compound DataHigh Fsp3 (partially saturated core)
Comparator Or BaselineFully aromatic 1-benzothiophene-4-carboxamide (Fsp3 = 0)
Quantified Difference2- to 5-fold typical improvement in aqueous solubility for downstream candidates
ConditionsStandard physiological buffer assays in FBDD

Procuring the tetrahydro scaffold ensures better solubility and developability of the synthesized libraries compared to flat aromatic alternatives.

Synthetic Step Economy vs. Carboxylic Acid Precursor

Utilizing the pre-formed 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide bypasses the need for in situ amidation of 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid [1]. Standard amidation of the acid using coupling reagents like HATU or EDC/HOBt typically achieves 70-85% yield but generates stoichiometric coupling byproducts that complicate purification. By starting with the carboxamide, chemists eliminate one synthetic step, saving reagent costs and avoiding the 15-30% material loss associated with the coupling and subsequent chromatographic purification [1].

Evidence DimensionSynthetic step count and yield retention
Target Compound Data0 steps to primary amide, 100% material retention
Comparator Or Baseline4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid (requires 1 step, ~70-85% yield)
Quantified DifferenceElimination of 1 synthetic step and prevention of 15-30% yield loss
ConditionsStandard peptide coupling conditions (e.g., HATU/DIPEA in DMF)

Procuring the pre-installed carboxamide streamlines library synthesis and reduces the cost of expensive coupling reagents.

Unrestricted Derivatization Potential vs. Pre-Functionalized Analogs

Highly substituted derivatives like 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide are useful for specific targets (e.g., KRAS G12C) but are sterically and electronically constrained [1]. The unsubstituted thiophene ring of CAS 1423034-56-3 allows for divergent late-stage functionalization, such as direct C-H activation or electrophilic halogenation at the 2- or 3-positions. This provides synthetic access to a vastly broader chemical space, whereas the pre-functionalized analogs are locked into a specific pharmacophore trajectory, limiting their utility in general screening library construction [1].

Evidence DimensionDownstream functionalization flexibility
Target Compound DataOpen C2 and C3 positions for divergent functionalization
Comparator Or Baseline2-amino-3-cyano derivatives (positions blocked)
Quantified DifferenceAccess to multi-directional library synthesis vs. single-trajectory synthesis
ConditionsDivergent library synthesis via C-H activation or halogenation

For core scaffold procurement, the unsubstituted compound maximizes the diversity of the resulting compound library.

Fragment-Based Drug Discovery (FBDD) Libraries

Due to its high Fsp3 character and favorable solubility profile compared to flat aromatic equivalents, this compound is an ideal starting fragment for constructing 3D-enriched screening libraries targeting challenging protein-protein interactions [1].

Targeted Covalent Inhibitor Synthesis

The scaffold serves as a versatile precursor for designing kinase and GTPase inhibitors (such as KRAS modulators), where the pre-installed carboxamide group acts as a critical hydrogen bond donor in the target binding pocket without requiring late-stage amidation [2].

Divergent Scaffold Derivatization

Ideal for methodology development and library generation where the unsubstituted thiophene ring is subjected to regioselective C-H functionalization or cross-coupling reactions to rapidly expand chemical space, a flexibility not offered by heavily pre-functionalized analogs [2].

XLogP3

1.2

Dates

Last modified: 04-14-2024

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